H-Thr(tBu)-OtBu CAS 5854-78-4 physical characteristics
H-Thr(tBu)-OtBu CAS 5854-78-4 physical characteristics
Dual-Protected Threonine for Convergent Peptide Synthesis [1][2][3]
Executive Summary & Molecular Identity[2][4]
H-Thr(tBu)-OtBu (O-tert-Butyl-L-threonine tert-butyl ester) represents a critical intermediate in advanced peptide chemistry.[3] Unlike standard Fmoc- or Boc-protected amino acids used in stepwise Solid Phase Peptide Synthesis (SPPS), this molecule carries a free N-terminus while maintaining acid-labile protection on both the C-terminus (ester) and the side-chain hydroxyl (ether).
This specific protection pattern renders it indispensable for convergent peptide synthesis and fragment condensation . It allows the chemist to utilize the amine for coupling to a growing peptide chain while keeping the carboxyl group "masked" as a tert-butyl ester, which can later be removed simultaneously with the side-chain protection using Trifluoroacetic Acid (TFA).
Core Identity Data
| Parameter | Technical Specification |
| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate |
| CAS Number | 5854-78-4 |
| Molecular Formula | C₁₂H₂₅NO₃ |
| Molecular Weight | 231.33 g/mol |
| SMILES | CC(C)(C)OCC(=O)OC(C)(C)C |
| Chirality | L-Threonine derivative (2S, 3R) |
Physicochemical Profile
The following data aggregates experimental values from high-purity commercial lots (Sigma-Aldrich, TCI, Chem-Impex). Note that as a free base, this compound is significantly more sensitive to environmental factors than its hydrochloride salt counterparts.
Physical Characteristics Table
| Property | Value / Range | Condition / Note |
| Physical State | Liquid (Viscous oil) | May solidify at low temps (MP ~74°C reported for salts/impure solids, but pure free base is often liquid) |
| Color | Colorless to Pale Yellow | Darkening indicates oxidation or amine degradation |
| Boiling Point | 70°C | @ 0.8 mmHg (Vacuum distillation) |
| Density | 0.94 – 0.96 g/cm³ | @ 20°C |
| Refractive Index | ||
| Flash Point | 79°C | Combustible liquid |
| Solubility | High | DCM, DMF, DMSO, Ethanol, Ethyl Acetate |
| Solubility | Low / Immiscible | Water (Hydrophobic tBu groups dominate) |
Optical Rotation Data
The optical rotation is highly solvent-dependent. Discrepancies in literature often stem from solvent choice.
Structural Analysis & Stability Logic
The utility of CAS 5854-78-4 lies in its Orthogonal Protecting Group Strategy .[3]
The tert-Butyl Shield
Both the side-chain hydroxyl and the C-terminal carboxyl are protected by bulky tert-butyl groups.[3][7]
-
Acid Sensitivity: Both groups are cleaved by high concentrations of TFA (e.g., 95% TFA/scavengers). They are stable to weak acids and bases (e.g., Piperidine used in Fmoc removal).
-
Steric Hindrance: The bulky t-Bu group on the threonine
-carbon adds significant steric bulk. While this prevents unwanted side reactions (like O-acylation), it can also slow down coupling rates to the N-terminus.
Diagram: Orthogonal Protection Logic
This diagram illustrates the chemical stability window of the molecule.
Caption: Stability profile of H-Thr(tBu)-OtBu showing resistance to basic conditions required for Fmoc-chemistry, but sensitivity to global deprotection cocktails.[2]
Handling, Storage, & QC Protocols
As a Senior Application Scientist, I strongly advise treating the free base form of this amino acid with specific precautions to prevent "silent" degradation that leads to failed syntheses.
Storage Directives
-
Temperature: Store at -20°C . Long-term storage at room temperature leads to yellowing.
-
Atmosphere: The free primary amine is a CO₂ scavenger . Exposure to air will form carbamates (white crust/precipitate). Always store under Argon or Nitrogen.
-
Container: Amber glass to prevent photo-oxidation.
Quality Control (QC) Methodology
Before committing this reagent to a GMP synthesis, validate purity using Non-aqueous Titration .
Protocol: Perchloric Acid Titration
-
Solvent: Dissolve ~150 mg of sample in 30 mL of glacial acetic acid.
-
Indicator: Crystal Violet (or use potentiometric detection).
-
Titrant: 0.1 N Perchloric Acid (
) in acetic acid. -
Endpoint: Blue to Blue-Green.
-
Calculation: Purity should be
.[4][5]
Note: HPLC analysis is possible but requires derivatization (e.g., with Fmoc-Cl) because the free amine lacks a strong UV chromophore.
Application Workflow: Fragment Condensation
The primary use case for H-Thr(tBu)-OtBu is in Solution Phase Synthesis or Fragment Condensation , where you need to couple the N-terminus of this unit to a pre-assembled peptide fragment.
Mechanistic Workflow
-
Activation: The carboxyl group of the incoming peptide fragment (Fragment A) is activated (e.g., using HATU/HOAt).
-
Coupling: H-Thr(tBu)-OtBu is added.[1][2] The free amine attacks the activated ester.
-
Result: A larger peptide where the C-terminus is still protected as a t-Butyl ester, ready for further elongation or final deprotection.
Caption: Workflow for utilizing H-Thr(tBu)-OtBu in convergent peptide fragment condensation.
Troubleshooting & Common Pitfalls
| Issue | Root Cause | Remediation |
| Low Coupling Yield | Steric Hindrance | The |
| White Precipitate in Bottle | Carbamate Formation | The amine absorbed atmospheric CO₂. Filter the liquid or repurify via flash chromatography (DCM/MeOH). Store under Argon. |
| Racemization | Over-activation | Avoid pre-activation of the incoming fragment for too long. Ensure base (DIEA) equivalents do not exceed 2.0 eq relative to the activator. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5171899, tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate. Retrieved from [Link]
Sources
- 1. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate | C12H25NO3 | CID 7018832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-Thr(tBu)-OtBu | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. H-Thr(tbu)-Otbu - SRIRAMCHEM [sriramchem.com]
- 4. O-tert-Butyl-L-threonine tert-Butyl Ester | 5854-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. O-tert-Butyl-L-threonine tert-Butyl Ester | 5854-78-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
